molecular formula C6H6O8S2 B14462384 2,3-Dihydroxybenzene-1,4-disulfonic acid CAS No. 66137-12-0

2,3-Dihydroxybenzene-1,4-disulfonic acid

Cat. No.: B14462384
CAS No.: 66137-12-0
M. Wt: 270.2 g/mol
InChI Key: IGOLZMUOFFRHPZ-UHFFFAOYSA-N
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Description

2,3-Dihydroxybenzene-1,4-disulfonic acid is an organic compound with the molecular formula C6H6O8S2. It is a derivative of benzene, featuring two hydroxyl groups and two sulfonic acid groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxybenzene-1,4-disulfonic acid can be synthesized through the sulfonation of dihydroxybenzene derivatives. The process typically involves reacting dihydroxybenzene with concentrated or fuming sulfuric acid. The reaction conditions must be carefully controlled to ensure the correct placement of the sulfonic acid groups .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes often utilize continuous reactors to maintain consistent reaction conditions and high yields. The resulting product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxybenzene-1,4-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dihydroxybenzene-1,4-disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dihydroxybenzene-1,4-disulfonic acid exerts its effects involves its ability to participate in redox reactions. The hydroxyl groups can donate or accept electrons, making the compound a versatile redox agent. This property is crucial in its applications in redox flow batteries and other electrochemical systems .

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Known for its use in the synthesis of pharmaceuticals and as a precursor for various chemicals.

    Resorcinol (1,3-dihydroxybenzene): Used in the production of resins, adhesives, and as a chemical intermediate.

    Hydroquinone (1,4-dihydroxybenzene): Widely used in photography, cosmetics, and as a reducing agent.

Uniqueness

2,3-Dihydroxybenzene-1,4-disulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties. These functional groups enhance its solubility in water and its ability to participate in a broader range of chemical reactions compared to its analogs .

Properties

CAS No.

66137-12-0

Molecular Formula

C6H6O8S2

Molecular Weight

270.2 g/mol

IUPAC Name

2,3-dihydroxybenzene-1,4-disulfonic acid

InChI

InChI=1S/C6H6O8S2/c7-5-3(15(9,10)11)1-2-4(6(5)8)16(12,13)14/h1-2,7-8H,(H,9,10,11)(H,12,13,14)

InChI Key

IGOLZMUOFFRHPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)O)O)O)S(=O)(=O)O

Origin of Product

United States

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